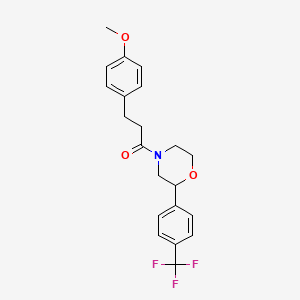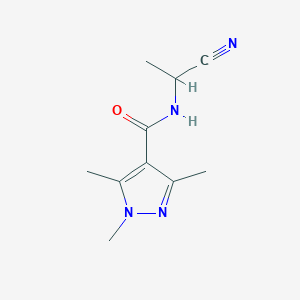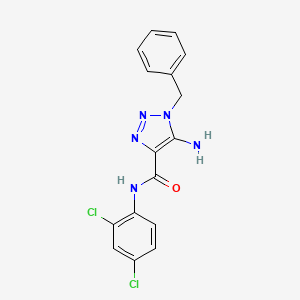![molecular formula C19H13BrClN5O2 B2566746 N-(2-clorofenil)-2-[2-(4-bromofenil)-4-oxopirazolo[1,5-d][1,2,4]triazin-5(4H)-il]acetamida CAS No. 1326901-53-4](/img/new.no-structure.jpg)
N-(2-clorofenil)-2-[2-(4-bromofenil)-4-oxopirazolo[1,5-d][1,2,4]triazin-5(4H)-il]acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C19H13BrClN5O2 and its molecular weight is 458.7. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agroquímicos
Herbicidas: El núcleo de pirazolo-triazina podría ser relevante para el desarrollo de herbicidas. Los investigadores pueden explorar su impacto en la inhibición del crecimiento de las malezas y la selectividad hacia las plantas de cultivo.
Fungicidas: Teniendo en cuenta los sustituyentes aromáticos, este compuesto podría exhibir propiedades antifúngicas. Evaluar su eficacia contra patógenos vegetales podría conducir a nuevos fungicidas.
En resumen, la N-(2-clorofenil)-2-[2-(4-bromofenil)-4-oxopirazolo[1,5-d][1,2,4]triazin-5(4H)-il]acetamida es prometedora en diversos campos, desde la química medicinal hasta la ciencia de los materiales. Se necesita más investigación para desbloquear todo su potencial . ¡Si necesita información más detallada sobre alguna aplicación específica, no dude en preguntar!
Propiedades
Número CAS |
1326901-53-4 |
|---|---|
Fórmula molecular |
C19H13BrClN5O2 |
Peso molecular |
458.7 |
Nombre IUPAC |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-chlorophenyl)acetamide |
InChI |
InChI=1S/C19H13BrClN5O2/c20-13-7-5-12(6-8-13)16-9-17-19(28)25(22-11-26(17)24-16)10-18(27)23-15-4-2-1-3-14(15)21/h1-9,11H,10H2,(H,23,27) |
Clave InChI |
FVDRMQOMYKHOQP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,4-dimethoxy-N'-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)benzenesulfonohydrazide](/img/structure/B2566665.png)
![N-[2-(4-methylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2566666.png)

![(5-methyl-1-phenyl-1H-pyrazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2566672.png)

![4-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2566676.png)

![(Z)-ethyl 2-(2-((4-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2566678.png)

![1-[6-(2-methoxyphenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2566681.png)
![ethyl 5-(4-chlorobutanamido)-3-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2566682.png)


